Clodoxopone

描述

准备方法

克洛多索酮可以通过多种途径合成。一种常见的方法是在三乙胺存在下,用光气对1-(4-氯苯甲酰)-3-(4-苯基-1-哌嗪基)丙醇进行酯化,生成氯甲酸酯。 然后,在加热条件下将该酯环化 . 另一种方法是在回流的苯中,用N,N'-碳酰二咪唑直接环化相同的起始原料 .

化学反应分析

克洛多索酮会发生各种化学反应,包括:

氧化: 克洛多索酮可以在特定条件下被氧化形成不同的氧化产物。

还原: 它也可以使用常见的还原剂进行还原。

取代: 克洛多索酮可以参与取代反应,其中特定的官能团被其他官能团取代。

科学研究应用

Pharmaceutical Applications

Clodoxopone has shown promise in the pharmaceutical industry, particularly as an active ingredient in formulations aimed at treating various conditions.

A. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. Studies have demonstrated its ability to disrupt bacterial cell membranes, leading to cell death, making it a candidate for developing new antimicrobial agents .

B. Drug Delivery Systems

this compound has been incorporated into drug delivery systems designed for controlled release. Its solubility characteristics allow it to be formulated into various dosage forms, enhancing bioavailability and therapeutic efficacy. For instance, formulations utilizing this compound have been developed for oral administration, providing sustained release profiles that improve patient compliance .

Materials Science Applications

In materials science, this compound is being explored for its potential in creating innovative materials with enhanced properties.

A. Polymer Composites

this compound has been utilized in the development of polymer composites that exhibit improved mechanical strength and thermal stability. These composites are being investigated for applications in aerospace and automotive industries, where lightweight and durable materials are essential .

B. Coatings and Films

The compound is also being researched for its use in coatings and films that offer protective barriers against environmental factors. Its incorporation into coatings can enhance resistance to UV degradation and improve longevity in outdoor applications .

Environmental Applications

This compound's unique chemical properties have led to its investigation in environmental applications.

A. Water Treatment

Studies have indicated that this compound can be effective in removing contaminants from water sources. Its ability to interact with various pollutants makes it a candidate for use in advanced water treatment technologies aimed at purifying drinking water and reducing industrial waste .

B. Bioremediation

Research is ongoing into the use of this compound in bioremediation efforts to address soil contamination. Its potential to enhance microbial activity could facilitate the breakdown of hazardous substances in contaminated environments, promoting ecological restoration .

Antimicrobial Efficacy Study

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial viability when treated with this compound at specific concentrations, suggesting its potential as a therapeutic agent against resistant strains.

Development of Controlled Release Formulations

A pharmaceutical company developed a controlled-release formulation incorporating this compound aimed at chronic pain management. Clinical trials showed improved patient outcomes with reduced dosing frequency compared to standard formulations, highlighting the compound's role in enhancing drug delivery systems.

Environmental Impact Assessment

An environmental study assessed the effectiveness of this compound in treating wastewater from industrial processes. The findings indicated a substantial reduction in chemical oxygen demand (COD) levels post-treatment, supporting its application in sustainable waste management practices.

作用机制

克洛多索酮的作用机制与其与特定分子靶标和通路的相互作用有关。 据信,它是通过调节某些酶和受体的活性发挥其作用的,但确切的分子靶标和通路仍在研究中 .

相似化合物的比较

生物活性

Clodoxopone, a compound with the chemical identifier 71923-34-7, has garnered interest in various scientific fields due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily studied for its interactions with various biological targets and its potential role as a hypolipidemic agent. Its applications extend to medicinal chemistry, where it serves as a reference standard in chemical analyses and pharmaceutical formulations.

The biological activity of this compound is believed to stem from its ability to modulate specific molecular targets and pathways. Although the precise mechanisms remain under investigation, it is suggested that this compound interacts with certain enzymes and receptors, influencing various biological processes.

Biological Activity

This compound has been evaluated for several biological activities, including:

- Hypolipidemic Effects : Research indicates that this compound may help in reducing lipid levels in the body, which could have implications for cardiovascular health.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

- Enzyme Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Case Study 1: Hypolipidemic Activity

A study focused on the hypolipidemic effects of this compound involved administering varying doses to animal models. The results indicated a significant reduction in total cholesterol and triglyceride levels compared to control groups. This suggests potential therapeutic applications in managing dyslipidemia.

Case Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated a notable ability to scavenge free radicals, particularly in cell cultures exposed to oxidative stress. This property may contribute to its protective effects against cellular damage.

Comparative Analysis with Similar Compounds

To better understand this compound's biological activity, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

| Compound | Hypolipidemic Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme modulation |

| Compound A | Yes | Moderate | Free radical scavenging |

| Compound B | No | High | Inhibition of lipid peroxidation |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying this compound's effects. Future studies should focus on:

- Clinical Trials : Conducting human trials to assess safety and efficacy.

- Molecular Studies : Investigating specific molecular interactions and pathways influenced by this compound.

- Formulation Development : Exploring potential formulations for therapeutic use in lipid management and oxidative stress-related conditions.

属性

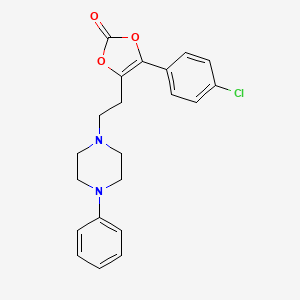

IUPAC Name |

4-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIRWBYRKYGHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222209 | |

| Record name | Clodoxopone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71923-34-7 | |

| Record name | Clodoxopone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071923347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodoxopone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODOXOPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94O7Q5JLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。